molecular formula C17H23NO3 B1447366 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one CAS No. 351194-25-7

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one

Cat. No.: B1447366
CAS No.: 351194-25-7
M. Wt: 289.4 g/mol
InChI Key: IMBDWEHMOFXQOO-UHFFFAOYSA-N
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Description

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probing and Cellular Imaging

  • A synthesized compound, 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR), was found to be highly sensitive to Cr3+ ions. The binding of Cr3+ ions to COPYR led to a quick color change and significant quenching of fluorescence, making it a potential probe for detecting Cr3+ in living cells (Mani et al., 2018).

  • Coumarin-pyrene-based fluorescent probes were developed for the selective detection of Cu2+ ions. The probe exhibited substantial fluorescence quenching upon binding with Cu2+ and was shown to be a potential sensor for detecting Cu2+ in biological samples, including mammalian kidney cells (Wani et al., 2016).

  • Another probe, 8-(diethylamino)-2-methyl-4-oxo-4H-pyrano[2,3-b]chromen-10-ylium tetrafluoroborate (APCT), was reported to successfully detect bisulfite anions in living cells, indicating its potential use in cellular imaging and intracellular sensing (Chen et al., 2017).

Synthesis and Characterization of Derivatives

  • The synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives was achieved through a Mannich type reaction. The resulting derivatives were used to produce biscoumarin derivatives, indicating their significance in synthetic chemistry (Zahiri & Mokhtary, 2015).

  • A novel synthesis approach utilizing biogenic ZnO nanoparticles was employed to create 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives. The synthesized compounds underwent extensive characterization and were found to have applications in areas like antioxidant activity and corrosion inhibition (Kumar et al., 2022).

  • Coumarin derivatives were synthesized and characterized for their photophysical properties. Specific derivatives showed high fluorescence quantum yields, indicating their potential applications in the field of fluorescence materials (Shimasaki et al., 2021).

Properties

IUPAC Name

4-(diethylaminomethyl)-7-propoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-4-9-20-14-7-8-15-13(12-18(5-2)6-3)10-17(19)21-16(15)11-14/h7-8,10-11H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBDWEHMOFXQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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